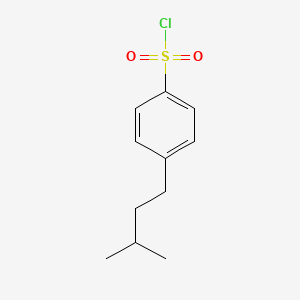

4-(3-methylbutyl)benzenesulfonyl Chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3-methylbutyl)benzenesulfonyl Chloride is a biochemical compound with the molecular formula C11H15ClO2S and a molecular weight of 246.75 . It is primarily used for research purposes .

Chemical Reactions Analysis

Benzenesulfonyl chloride, a compound similar to this compound, reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively . The specific chemical reactions involving this compound are not specified in the sources retrieved.Physical and Chemical Properties Analysis

This compound has a molecular weight of 246.75 . Detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources retrieved.科学的研究の応用

Solid-Phase Synthesis Applications

Benzenesulfonyl chlorides, including derivatives like 2/4-nitrobenzenesulfonyl chlorides, serve as key intermediates in solid-phase synthesis, facilitating the production of diverse privileged scaffolds through different chemical transformations. These processes often involve polymer-supported benzenesulfonamides, highlighting the versatility of sulfonyl chlorides in synthesizing complex molecules (Fülöpová & Soural, 2015).

Friedel-Crafts Sulfonylation

The compound has been utilized in Friedel-Crafts sulfonylation reactions, showcasing its ability to act under ambient conditions to produce diaryl sulfones with almost quantitative yields. This application underscores the compound's role in enhancing reactivity and facilitating the synthesis of sulfone derivatives in non-conventional reaction media (Nara, Harjani, & Salunkhe, 2001).

Nucleophilic Attack at Sulfur

Research on solvolyses reactions of benzenesulfonyl chlorides in various solvents has provided insights into their reaction mechanisms, particularly the concerted bimolecular displacement mechanism. These studies contribute to a deeper understanding of the reactivity and potential applications of benzenesulfonyl chloride derivatives in synthetic chemistry (Kevill & D’Souza, 1999).

Green Chemistry Applications

The use of benzenesulfonyl chlorides in palladium-catalyzed desulfitative C-H bond arylation of heteroarenes has been explored, highlighting the role of these compounds in promoting sustainable chemistry practices. The reactions proceed in green solvents or even under solvent-free conditions, demonstrating the compound's adaptability to environmentally friendly synthesis methods (Hfaiedh et al., 2015).

Structural and Kinetic Studies

Investigations into the synthesis, crystal structure, and kinetic behavior of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride provide valuable data on their molecular-electronic structure and reaction kinetics. Such studies are crucial for designing new molecules with specific properties and reactivities (Rublova et al., 2017).

Safety and Hazards

Benzenesulfonyl chloride, a compound similar to 4-(3-methylbutyl)benzenesulfonyl Chloride, is classified as harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It is recommended to avoid release to the environment, wear protective gloves/clothing/eye protection/face protection, and to wash skin thoroughly after handling . In case of ingestion or contact with skin or eyes, immediate medical attention is required .

特性

IUPAC Name |

4-(3-methylbutyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO2S/c1-9(2)3-4-10-5-7-11(8-6-10)15(12,13)14/h5-9H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWTVBUSXZKFLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=CC=C(C=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(4-Chloro-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2653761.png)

![N-Methyl-N-[2-[[4-(2-methylphenyl)oxan-4-yl]methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2653762.png)

![2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[4-(2-hydroxyethylsulfamoyl)phenyl]acetamide](/img/structure/B2653764.png)

![N-[1-(4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2653766.png)

![N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide](/img/structure/B2653767.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2653774.png)

![(3E)-1,1,1-trifluoro-4-[(2-oxo-2-phenylethyl)amino]pent-3-en-2-one](/img/structure/B2653777.png)

![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2653779.png)